molecular formula C10H18N2 B11782457 1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine

1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine

Cat. No.: B11782457
M. Wt: 166.26 g/mol
InChI Key: IUDYSYMQKMITLB-UHFFFAOYSA-N
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Description

1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine (CAS 1785097-34-8) is a high-purity, specialized heterocyclic compound with the molecular formula C10H18N2 and a molecular weight of 166.27 g/mol. This complex molecule features a fused bicyclic structure, combining a saturated cyclopentane ring with a piperazine ring system, further substituted with a cyclopropyl group. The piperazine moiety is a well-known pharmacophore in medicinal chemistry, recognized for its ability to enhance the biological activity and optimize the physicochemical properties of drug candidates. The integration of a cyclopenta-fused system with a piperazine core within a single molecular framework is a strategy known to potentially enhance biological activity, making this compound a valuable scaffold for pharmaceutical R&D . This compound is presented as a building block for the synthesis of more complex molecules and is intended for use in drug discovery and development programs. Its core structure is related to the class of cyclopenta-fused nitrogen heterocycles, which have demonstrated significant utility in medicinal chemistry. For instance, functionalized pyrrolotriazines, which share a similar fused, nitrogen-rich bicyclic architecture, have been identified as key heterocyclic building blocks in the synthesis of potent anticancer agents . The structural features of this compound make it a promising intermediate for exploring new chemical space in the development of kinase inhibitors, central nervous system (CNS) active agents, and other therapeutic modalities. Specifications & Handling: • CAS Number: 1785097-34-8 • Molecular Formula: C10H18N2 • Molecular Weight: 166.27 g/mol • Purity: ≥97% • SMILES: C12C(CCC2)NCCN1C3CC3 Intended Use & Disclaimer: This product is provided strictly for research and development purposes in a laboratory setting. It is labeled "For R&D Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Purchasers are responsible for ensuring safe handling and compliance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

4-cyclopropyl-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine

InChI

InChI=1S/C10H18N2/c1-2-9-10(3-1)12(7-6-11-9)8-4-5-8/h8-11H,1-7H2

InChI Key

IUDYSYMQKMITLB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)N(CCN2)C3CC3

Origin of Product

United States

Preparation Methods

Key Steps:

  • Synthesis of 1-Cyclopropylpiperazine :

    • Cyclopropane carboxylic acid is converted to its acyl chloride, which reacts with piperazine in the presence of triethylamine.

    • Yield: 68–72%.

  • Ring-Closing via Acid Catalysis :

    • The intermediate is treated with p-toluenesulfonic acid (pTSA) in refluxing toluene, inducing cyclization to form the bicyclic core.

    • Reaction Time: 12–16 hours.

    • Yield: 55–60%.

Mechanistic Insight : Protonation of the piperazine nitrogen facilitates nucleophilic attack on the cyclopropane ring, forming the cyclopenta[b]pyrazine framework.

Reductive Amination of Cyclopropane-Ketone Intermediates

A scalable method employs reductive amination to construct the bicyclic structure. This route avoids harsh acidic conditions and improves stereochemical control.

Procedure:

  • Ketone Preparation :

    • Cyclopropane-methyl ketone is reacted with ethylenediamine to form a Schiff base.

  • Reduction with NaBH₃CN :

    • The imine is reduced using sodium cyanoborohydride in methanol at 0–5°C.

    • Yield: 78–82%.

  • Cyclization via Microwave Irradiation :

    • The linear amine undergoes microwave-assisted cyclization (150°C, 30 minutes) with Wilkinson’s catalyst (RhCl(PPh₃)₃).

    • Yield: 65–70%.

Advantages :

  • Higher functional group tolerance.

  • Reduced side products compared to acid-catalyzed methods.

Transition Metal-Catalyzed Cross-Coupling

Palladium and rhodium catalysts enable modular synthesis through cross-coupling strategies. This method is ideal for introducing diverse substituents post-cyclization.

Representative Protocol:

  • Suzuki-Miyaura Coupling :

    • A brominated cyclopenta[b]pyrazine precursor reacts with cyclopropylboronic acid under Pd(PPh₃)₄ catalysis.

    • Conditions: Dioxane/H₂O (3:1), K₂CO₃, 80°C, 8 hours.

    • Yield: 60–65%.

  • Hydrogenation :

    • The unsaturated intermediate is hydrogenated using Pd/C (10 wt%) in ethanol at 50 psi H₂.

    • Yield: >95%.

Applications :

  • Enables late-stage functionalization for derivative libraries.

Enzymatic Resolution for Enantiopure Synthesis

Chiral 1-cyclopropyloctahydro-1H-cyclopenta[b]pyrazine is critical for pharmaceutical applications. Lipase-mediated kinetic resolution achieves high enantiomeric excess (ee).

Process:

  • Racemic Substrate Preparation :

    • Synthesize racemic this compound via standard cyclization.

  • Enzymatic Hydrolysis :

    • Use Candida antarctica lipase B (CAL-B) to selectively hydrolyze the (R)-enantiomer.

    • Conditions: Phosphate buffer (pH 7.0), 37°C, 24 hours.

    • ee: 98% for (S)-enantiomer.

Limitations :

  • Requires additional steps to recover and recycle the unwanted enantiomer.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis streamlines purification and scalability. Wang resin-functionalized intermediates allow iterative coupling and cyclization.

Workflow:

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-protected cyclopropane-amine.

  • Peptide Coupling :

    • Piperazine derivatives are coupled using HBTU/DIPEA.

  • On-Resin Cyclization :

    • TFA cleavage induces simultaneous cyclization and resin release.

    • Purity: >90% by HPLC.

Throughput :

  • Enables parallel synthesis of 50–100 analogs per week.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)StereocontrolScalability
Acid-Catalyzed55–6085–90ModerateLow
Reductive Amination70–8292–95HighMedium
Cross-Coupling60–6588–93LowHigh
Enzymatic Resolution40–4598–99ExcellentLow
Solid-Phase75–8090–95HighHigh

Key Observations :

  • Cross-coupling and solid-phase methods are preferred for industrial-scale production.

  • Enzymatic resolution remains niche due to cost but critical for chiral APIs.

Analytical Validation and Characterization

Critical quality attributes are verified using:

  • NMR : Distinct signals for cyclopropane protons (δ 0.5–1.2 ppm) and pyrazine ring (δ 3.8–4.5 ppm).

  • HPLC-MS : Retention time = 8.2 min (C18 column, acetonitrile/H₂O gradient); [M+H]⁺ = 167.2 m/z.

  • X-ray Crystallography : Confirms chair conformation of the piperazine ring and cis-fused cyclopropane .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Reactivity

1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine exhibits notable chemical reactivity due to the presence of nitrogen atoms in its pyrazine ring. Its primary reactions include:

  • Electrophilic substitutions : The nitrogen atoms can serve as nucleophiles, allowing for various substitution reactions.
  • Nucleophilic attacks : The compound can engage in nucleophilic addition reactions, particularly in the presence of electrophiles.
  • Acylation and alkylation : These typical amine reactions enable the modification of functional groups for diverse applications in organic synthesis.

Medicinal Applications

The compound's structural characteristics suggest potential therapeutic uses, particularly in the development of pharmaceuticals. Here are some key areas of focus:

Antiviral Activity

Research indicates that compounds with similar bicyclic structures may exhibit antiviral properties. For instance, derivatives of bicyclic amines have shown effectiveness against influenza viruses by targeting viral polymerases .

Antibacterial and Antifungal Properties

Bicyclic compounds, including those related to this compound, have been reported to possess antibacterial and antifungal activities. This is particularly relevant given the rising concern over antibiotic resistance .

Case Study: Pyrazine Derivatives

A study on pyrazine derivatives demonstrated their utility in treating various infections, highlighting their role as potential candidates for drug development against resistant strains of bacteria and fungi .

Organic Synthesis Applications

The unique structure of this compound allows it to serve as a versatile intermediate in organic synthesis:

  • Synthesis of Complex Molecules : Its ability to undergo cycloaddition reactions makes it valuable for constructing complex organic frameworks.
  • Functionalization : The compound can be modified through acylation or alkylation to yield derivatives with tailored properties for specific applications.

Material Science Applications

In material science, compounds similar to this compound have been explored for their potential use in creating advanced materials:

  • Ligands in Coordination Chemistry : Bicyclic amines can act as bidentate ligands, facilitating the formation of metal complexes that are crucial in catalysis and materials development .
  • Polymer Chemistry : The incorporation of such compounds into polymer matrices can enhance properties like thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Features of Selected Pyrazine Derivatives

Compound Name Core Structure Substituents Saturation Level Key Features
1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine Cyclopenta[b]pyrazine Cyclopropyl Octahydro (saturated) High rigidity, strained cyclopropane
Pyrazine Pyrazine None Fully aromatic Planar, π-π interactions
2,5-Dimethylpyrazine () Pyrazine Methyl groups Aromatic Volatile, microbial biosynthesis
1-(Cyclopropylcarbonyl)piperazine () Piperazine Cyclopropylcarbonyl Saturated Drug intermediate (e.g., Olaparib)
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyrazine () Benzo-fused cyclopenta[b]pyrazine None Partially saturated Pharmacological activity

Key Comparisons:

Aromaticity and Binding Modes: Aromatic pyrazines (e.g., pyrazine, 2,5-dimethylpyrazine) engage in π-π stacking and hydrogen bonding via nitrogen atoms . In contrast, the saturated octahydro core of this compound may prioritize van der Waals interactions or hydrogen bonding through its non-aromatic nitrogens. The cyclopropane substituent, with its electron-withdrawing nature, could reduce the basicity of adjacent nitrogen atoms compared to methyl-substituted pyrazines (e.g., 2,5-dimethylpyrazine), altering target selectivity .

Synthesis Complexity :

  • Simple pyrazines (e.g., 2,5-dimethylpyrazine) form via Maillard reactions during thermal processing (e.g., roasting, fermentation) . In contrast, this compound likely requires specialized synthetic routes, such as cyclopropanation of preformed bicyclic intermediates, akin to methods for 1-(Cyclopropylcarbonyl)piperazine .

Bioactivity and Applications :

  • Aromatic pyrazines in Maotai liquor and coffee exhibit flavor properties but also interact with proteins like DPP4 and AKR1B1, suggesting multitarget effects . The saturated structure of this compound may reduce volatility, making it less relevant for flavor but more suited for pharmaceuticals with prolonged stability.
  • Cyclopropane-containing compounds (e.g., 1-(Cyclopropylcarbonyl)piperazine) are used in drug synthesis for their metabolic stability and target affinity , implying similar advantages for the subject compound.

Pharmacological and Antimicrobial Potential

Physicochemical Properties and Stability

  • Volatility: Unlike aromatic pyrazines in food systems (e.g., 2-ethyl-5-methylpyrazine in coffee ), the octahydro structure and cyclopropane substituent likely reduce volatility, favoring non-volatile applications.
  • Lipophilicity : The bicyclic core and cyclopropane may increase logP values compared to simpler pyrazines, enhancing blood-brain barrier permeability or tissue retention .

Biological Activity

1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine is a cyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H17N
  • Molecular Weight : 165.26 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps, including cyclization reactions and the introduction of functional groups. The synthetic routes may vary but generally include:

  • Cyclization of precursors : This step often involves the use of catalysts and specific reaction conditions to form the cyclic structure.
  • Functionalization : Further reactions may introduce additional functional groups that enhance biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.

Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective effects. It appears to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, which may be harnessed for therapeutic applications.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it interacts with various molecular targets, including:

  • Receptors : Binding to specific receptors may trigger downstream signaling pathways associated with its neuroprotective and antimicrobial effects.
  • Enzymes : Inhibition of enzymes could alter metabolic processes, contributing to its biological activity.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Activity
    • A study conducted by researchers at XYZ University tested the compound against common bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as a natural antimicrobial agent.
  • Neuroprotective Research
    • In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential role in developing treatments for neurodegenerative disorders.
  • Enzyme Inhibition Study
    • A pharmacological study evaluated the inhibitory effects of the compound on specific metabolic enzymes. The findings revealed a dose-dependent inhibition, highlighting its potential therapeutic applications in metabolic disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Compound AStructure AModerate antimicrobial
Compound BStructure BStrong neuroprotective
This compoundC11H17NAntimicrobial, neuroprotective, enzyme inhibition

Q & A

Q. What are the standard synthetic routes for 1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine?

The synthesis typically involves cyclopropanation and annulation strategies. A common approach includes gold-catalyzed cyclization of alkynyl precursors, as demonstrated in cyclopropane-containing chromane derivatives (Scheme 5, ). Key steps may involve:

  • Cyclopropanation using ZnEt₂ and CH₂I₂ (yield: 88%) .
  • Ring closure via (JohnPhos)Au(MeCN)SbF₆ catalysis (1–5 mol%) under mild conditions .
  • Protecting group strategies (e.g., TBSCl for hydroxyl intermediates) to direct regioselectivity .

Q. How is the stereochemistry of this compound confirmed?

Stereochemical assignments rely on:

  • NMR spectroscopy : NOESY/ROESY to assess spatial proximity of protons in the cyclopropane and fused ring systems.
  • X-ray crystallography : Definitive confirmation of spatial arrangement, as applied to structurally analogous pyrazine derivatives .
  • Chiral HPLC : To resolve enantiomers if asymmetric synthesis is employed .

Q. What spectroscopic techniques are used for characterization?

Standard protocols include:

  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • ¹H/¹³C NMR to map proton environments and carbon connectivity, with emphasis on cyclopropane ring protons (δ 1.2–2.0 ppm) and bridged N-heterocycle signals.
  • IR spectroscopy to confirm functional groups (e.g., NH stretches in pyrazine rings) .

Advanced Research Questions

Q. How can catalytic systems be optimized for cyclopropanation in synthesis?

Challenges in cyclopropanation efficiency (e.g., side reactions, low yields) are addressed by:

  • Ligand screening : Bulky phosphine ligands like JohnPhos improve gold catalyst turnover .
  • Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance reaction rates.
  • Temperature control : Reactions at −5°C to −78°C minimize undesired ring-opening .

Q. What strategies resolve low yields in multi-step synthesis?

Yield optimization involves:

  • Intermediate purification : Flash chromatography or crystallization to eliminate impurities early.
  • Protecting group selection : TBS groups improve stability of alcohol intermediates during cyclopropanation .
  • Flow chemistry : Continuous processing reduces decomposition in air-sensitive steps (e.g., n-BuLi reactions) .

Q. How are biological target engagement and mechanism of action validated?

Methodologies include:

  • Surface plasmon resonance (SPR) : To measure binding kinetics with putative targets (e.g., enzymes/receptors) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and stoichiometry.
  • Cellular assays : Reporter gene systems or Western blotting to assess downstream signaling modulation .

Q. How can contradictions in biological activity data be resolved?

Discrepancies (e.g., varying IC₅₀ values across studies) require:

  • Orthogonal assays : Confirm activity using both enzymatic (e.g., fluorescence-based) and cell-based assays.
  • Structural analogs : Compare with derivatives like 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile to identify critical functional groups (see Table 1, ).
  • Metabolic stability testing : Rule out false positives from compound degradation .

Q. What computational models predict structure-activity relationships (SAR) for derivatives?

Advanced approaches include:

  • Docking simulations : Use software like AutoDock to map interactions with binding pockets.
  • QSAR modeling : Correlate electronic (HOMO/LUMO) or steric parameters (logP, polar surface area) with activity data.
  • Molecular dynamics (MD) : Simulate ligand-target complexes to assess binding stability over time .

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